molecular formula C19H27N5O3 B13375284 N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

Cat. No.: B13375284
M. Wt: 373.4 g/mol
InChI Key: XOBRWAABCIUILE-XJKSGUPXSA-N
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Description

N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science.

Properties

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(2R,3S)-1-(2-methoxyethylamino)-3-methyl-1-oxopentan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C19H27N5O3/c1-4-13(2)16(17(25)20-9-12-27-3)22-19(26)24-11-10-23-15-8-6-5-7-14(15)21-18(23)24/h5-8,13,16H,4,9-12H2,1-3H3,(H,20,25)(H,22,26)/t13-,16+/m0/s1

InChI Key

XOBRWAABCIUILE-XJKSGUPXSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)NCCOC)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Canonical SMILES

CCC(C)C(C(=O)NCCOC)NC(=O)N1CCN2C1=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide typically involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate arylamide, which undergoes dehydration to form the benzimidazole ring . The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The use of microdroplet synthesis techniques has also been explored to accelerate the reaction rates and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and properties.

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